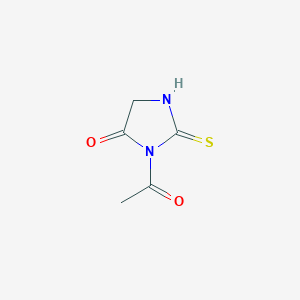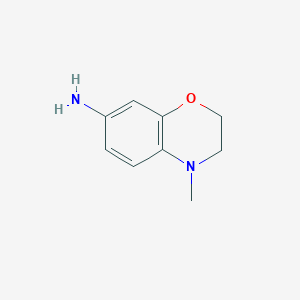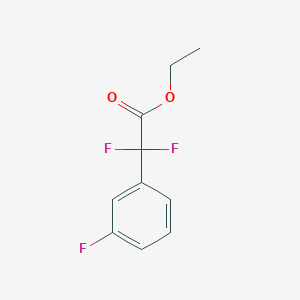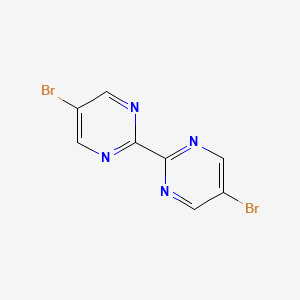
5,5'-dibromo-2,2'-bipyrimidine
Overview
Description
2,2’-Bipyrimidine, 5,5’-dibromo- is a bromine-functionalized derivative of bipyrimidine. This compound is known for its excellent coordination properties and is widely used as a building block in the synthesis of complex ligands and functional materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 2,2’-Bipyrimidine, 5,5’-dibromo- are complex ligands that are synthesized through metal-catalyzed coupling reactions . These ligands are used in materials science and in the synthesis of complex molecular topologies .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling . This process involves the selective stepwise functionalization of the compound, which is detailed and documented in various studies .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of functional materials and complex molecular topologies . These include biodiagnostics, photovoltaics, organic light-emitting diodes, catenanes, and trefoil and pentafoil knots .
Pharmacokinetics
The pharmacokinetic properties of 2,2’-Bipyrimidine, 5,5’-dibromo- The synthesis of the compound is known to be efficiently conducted on a multigram scale from inexpensive starting materials .
Result of Action
The result of the compound’s action is the production of complex ligands that have excellent coordination properties . These ligands are used in the synthesis of functional materials and complex molecular topologies .
Action Environment
The action of 2,2’-Bipyrimidine, 5,5’-dibromo- is influenced by the conditions under which the Stille coupling process occurs . The synthesis of the compound takes 4-5 days, involving the preparation of the key intermediate 2,2’-bipyridine dihydrobromide, its reaction with bromine in a steel bomb reaction vessel, and the isolation and purification of the final product .
Preparation Methods
The synthesis of 2,2’-Bipyrimidine, 5,5’-dibromo- typically involves the bromination of 2,2’-bipyrimidine. One common method includes the reaction of 2,2’-bipyrimidine with bromine in a suitable solvent, such as acetic acid, under controlled conditions. The reaction is usually carried out in a steel bomb reaction vessel to ensure safety and efficiency. The process involves the preparation of the key intermediate 2,2’-bipyrimidine dihydrobromide, followed by its reaction with bromine. The final product is then isolated and purified .
Chemical Reactions Analysis
2,2’-Bipyrimidine, 5,5’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through reactions such as Stille coupling, Suzuki coupling, and Sonogashira coupling. .
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coordination Reactions: Due to its excellent coordination properties, 2,2’-Bipyrimidine, 5,5’-dibromo- can form complexes with various metal ions, such as ruthenium and iridium.
Scientific Research Applications
Comparison with Similar Compounds
2,2’-Bipyrimidine, 5,5’-dibromo- is unique due to its bromine functionalization, which allows for further functionalization and the formation of larger conjugated molecules. Similar compounds include:
2,2’-Bipyridine: A related compound with similar coordination properties but without the bromine functionalization
5,5’-Dibromo-2,2’-bipyridine: Another bromine-functionalized derivative, but with a different base structure.
5-Bromo-2-iodopyrimidine: A compound used in the synthesis of 2,2’-Bipyrimidine, 5,5’-dibromo- and other related derivatives.
These compounds share similar coordination properties but differ in their functional groups and specific applications.
Properties
IUPAC Name |
5-bromo-2-(5-bromopyrimidin-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N4/c9-5-1-11-7(12-2-5)8-13-3-6(10)4-14-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRAKBLCEALHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NC=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447828 | |
| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400859-09-8 | |
| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



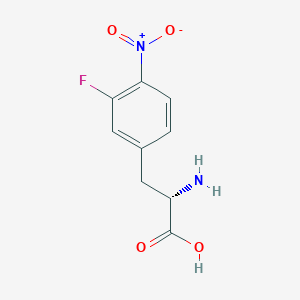
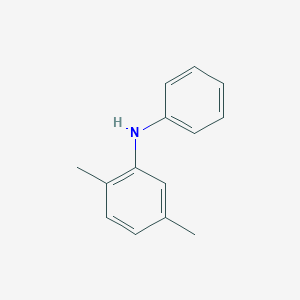
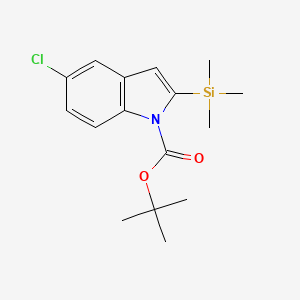
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
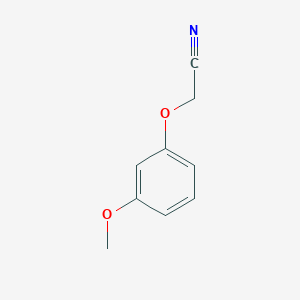
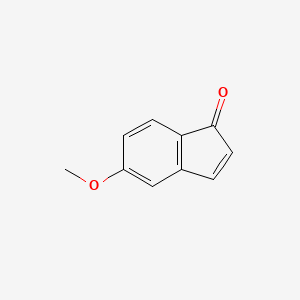
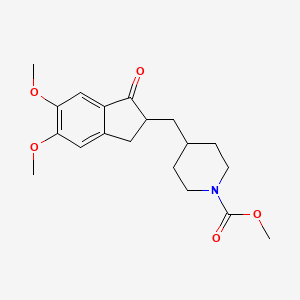
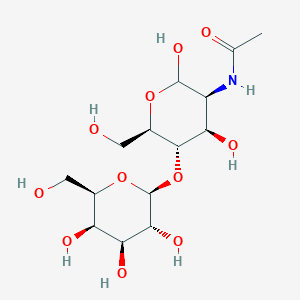

![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)
